[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate
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Overview
Description
[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate is an organic compound with a complex structure that includes an acetyloxy group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate typically involves the esterification of a precursor compound. One common method is the reaction of a dioxolane derivative with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dioxolane ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2-oxo-1,3-dioxolan-4-yl)methyl methacrylate: Similar structure but with a methacrylate group instead of an acetyloxy group.
tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate: Contains a dioxane ring and a tert-butyl ester group.
Uniqueness
[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12O6 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
[(2S)-4-acetyloxy-1,3-dioxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C8H12O6/c1-5(9)11-3-7-12-4-8(14-7)13-6(2)10/h7-8H,3-4H2,1-2H3/t7-,8?/m0/s1 |
InChI Key |
IEACXDOKNCCUGM-JAMMHHFISA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1OCC(O1)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1OCC(O1)OC(=O)C |
Origin of Product |
United States |
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